molecular formula C12H16O3 B6267195 tert-butyl 3-hydroxy-4-methylbenzoate CAS No. 162213-59-4

tert-butyl 3-hydroxy-4-methylbenzoate

Cat. No.: B6267195
CAS No.: 162213-59-4
M. Wt: 208.3
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Description

tert-Butyl 3-hydroxy-4-methylbenzoate is a benzoic acid derivative characterized by a tert-butyl ester group at the carboxylic acid position, a hydroxyl group at the 3-position, and a methyl group at the 4-position of the aromatic ring. The tert-butyl group is known for its steric bulk, which can influence solubility, metabolic stability, and reactivity . The hydroxyl and methyl substituents may modulate electronic effects, acidity (e.g., pKa), and interactions in biological systems or synthetic pathways.

Properties

CAS No.

162213-59-4

Molecular Formula

C12H16O3

Molecular Weight

208.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: The most common method for preparing tert-butyl 3-hydroxy-4-methylbenzoate involves the esterification of 3-hydroxy-4-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.

    Flow Microreactor Systems: A more sustainable and efficient method involves using flow microreactor systems.

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure consistent quality and yield. The use of flow microreactor systems is particularly advantageous in industrial settings due to their scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-hydroxy-4-methylbenzoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the hydroxyl or methyl groups, leading to the formation of various substituted derivatives. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted benzoates.

Scientific Research Applications

Chemistry: tert-Butyl 3-hydroxy-4-methylbenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It is also investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its stability and reactivity make it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group on the benzene ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then exert its effects on cellular processes .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares tert-butyl 3-hydroxy-4-methylbenzoate with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties
This compound C₁₂H₁₆O₃ 208.25 g/mol -OH (3), -CH₃ (4), -OCOC(CH₃)₃ (1) Predicted lower solubility in water due to tert-butyl group; moderate acidity
3-tert-Butyl-4-hydroxyanisole C₁₁H₁₆O₂ 180.24 g/mol -OCH₃ (4), -C(CH₃)₃ (3) Forms oxidative metabolites (e.g., tert-butylquinone); higher logP
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate C₁₂H₁₄O₄ 222.24 g/mol -OCH₂C₃H₅ (4), -OH (3), -COOCH₃ (1) Enhanced solubility in ethanol; cyclopropylmethoxy group may increase rigidity
tert-Butyl 4-amino-3-methylbenzoate C₁₂H₁₇NO₂ 207.27 g/mol -NH₂ (4), -CH₃ (3), -OCOC(CH₃)₃ (1) Amino group enables nucleophilic reactivity; potential for covalent binding

Key Observations :

  • Steric Effects : The tert-butyl group in the target compound and analogs (e.g., ) reduces hydrolysis rates compared to methyl esters, enhancing stability in metabolic environments .
  • Solubility: Hydroxyl and amino groups improve aqueous solubility, but tert-butyl and cyclopropylmethoxy groups increase hydrophobicity .
  • Acidity: The hydroxyl group at the 3-position likely confers moderate acidity (pKa ~8–10), similar to phenolic compounds like 3-tert-butyl-4-hydroxyanisole .
Reactivity and Stability
  • Metabolic Stability: tert-Butyl esters resist esterase-mediated hydrolysis better than methyl esters (e.g., methyl 3-amino-4-tert-butylbenzoate in ). However, oxidative metabolism of the tert-butyl group can generate reactive intermediates like hydroquinones and quinones, as seen in 3-tert-butyl-4-hydroxyanisole .
  • Synthetic Utility : tert-Butyl benzoates (e.g., ) are widely used as intermediates in drug synthesis due to their stability under acidic/basic conditions. The target compound’s methyl and hydroxyl groups could enable regioselective functionalization .
Metabolic Pathways
  • Oxidative Metabolism: tert-Butyl-substituted compounds undergo cytochrome P450-mediated oxidation. For example, 3-tert-butyl-4-hydroxyanisole is metabolized to tert-butylhydroquinone and glutathione conjugates, suggesting similar pathways for the target compound .
  • Conjugation Reactions: Hydroxyl groups in benzoates often form sulfate or glucuronide conjugates. In contrast, amino groups (e.g., ) may undergo acetylation or participate in Schiff base formation .

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